molecular formula C22H25N5O2 B2558166 N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide CAS No. 1797852-08-4

N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2558166
CAS No.: 1797852-08-4
M. Wt: 391.475
InChI Key: WEZRZDPNHOAIFB-UHFFFAOYSA-N
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Description

N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.475. The purity is usually 95%.
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Scientific Research Applications

Structural and Spectroscopic Analysis

  • The compound's analogs have been characterized through NMR spectroscopy and X-ray crystallography , aiding in understanding its molecular structure and interactions. Specifically, studies on related fentanyl analogs provided insights into their crystalline structure and how certain molecular interactions, such as C(phenyl)-H…π contacts, influence their supramolecular assembly (Jimeno et al., 2003).

Medicinal Chemistry and Drug Synthesis

  • Compounds related to the chemical structure of interest have been part of synthetic pathways for potential therapeutic agents . For instance, studies have explored synthetic routes and structure-activity relationships for carbamoylpyridine and carbamoylpiperidine analogs, focusing on their potential as antiplatelet aggregating compounds (Youssef et al., 2011).

Neurological Research and Imaging

  • Derivatives of the compound have been employed in PET imaging to target specific receptors in the brain, such as the macrophage colony-stimulating factor 1 receptor (CSF1R). This application is crucial for studying neuroinflammation and its role in various neuropsychiatric disorders (Horti et al., 2019).

Synthesis and Chemical Analysis

  • Novel synthetic approaches have been developed for related compounds, improving the efficiency and applicability of synthesis methods for oxalamides and their derivatives. These advancements are significant for both academic research and pharmaceutical applications (Mamedov et al., 2016).

Crystallography and Molecular Packing

  • The study of similar compounds through X-ray diffraction analysis has elucidated the role of hydrogen bonds in molecular packing within crystals, providing insights into the conformational behavior and stability of these compounds (Kuleshova & Khrustalev, 2000).

Glycine Transporter Inhibitor Research

  • Analogous compounds have been identified as potent inhibitors of the glycine transporter 1 (GlyT1), showcasing the therapeutic potential of these molecules in modulating neurotransmitter activity in the central nervous system (Yamamoto et al., 2016).

Properties

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-16(18-6-3-2-4-7-18)26-22(29)21(28)25-15-17-9-12-27(13-10-17)20-19(14-23)8-5-11-24-20/h2-8,11,16-17H,9-10,12-13,15H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZRZDPNHOAIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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